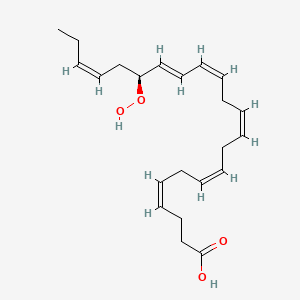

17S-HpDHA

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4Z,7Z,10Z,13Z,15E,17S,19Z)-17-hydroperoxydocosa-4,7,10,13,15,19-hexaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O4/c1-2-3-15-18-21(26-25)19-16-13-11-9-7-5-4-6-8-10-12-14-17-20-22(23)24/h3,5-8,11-16,19,21,25H,2,4,9-10,17-18,20H2,1H3,(H,23,24)/b7-5-,8-6-,13-11-,14-12-,15-3-,19-16+/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNHQALRBDJVUQB-YTQNUIGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=CC=CCC=CCC=CCC=CCCC(=O)O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@@H](/C=C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401348023 | |

| Record name | (4Z,7Z,10Z,13Z,15E,17S,19Z)-17-Hydroperoxy-4,7,10,13,15,19-docosahexaenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401348023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123673-33-6 | |

| Record name | (4Z,7Z,10Z,13Z,15E,17S,19Z)-17-Hydroperoxy-4,7,10,13,15,19-docosahexaenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401348023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis of 17S-HpDHA from Docosahexaenoic Acid

This guide provides a comprehensive technical overview of the biosynthesis of 17S-hydroperoxy-docosahexaenoic acid (17S-HpDHA) from the omega-3 polyunsaturated fatty acid, docosahexaenoic acid (DHA). Tailored for researchers, scientists, and professionals in drug development, this document delves into the core enzymatic pathways, mechanistic details, and the profound biological significance of this pivotal lipid mediator precursor.

Introduction: The Significance of Docosahexaenoenoic Acid and its Bioactive Metabolites

Docosahexaenoic acid (DHA) is a cornerstone of neuronal health and is highly concentrated in the brain, where it constitutes a significant portion of the fatty acids in synaptic membrane phospholipids.[1] Beyond its structural role, DHA is the substrate for a cascade of enzymatic reactions that produce a class of potent signaling molecules known as specialized pro-resolving mediators (SPMs).[2] These molecules, which include resolvins, protectins, and maresins, are critical for the active resolution of inflammation, a process essential for tissue homeostasis and the prevention of chronic inflammatory diseases.[2]

The initial and often rate-limiting step in the biosynthesis of several D-series resolvins and protectin D1 is the conversion of DHA to 17S-HpDHA.[3][4] This guide will elucidate the intricacies of this crucial biosynthetic event.

The Core Biosynthetic Pathway: Enzymatic Conversion of DHA to 17S-HpDHA

The transformation of DHA into 17S-HpDHA is a highly specific enzymatic process primarily catalyzed by 15-lipoxygenase-1 (15-LOX-1), also known as ALOX15.[4][5] This enzyme introduces a molecule of oxygen into the DHA backbone with remarkable regio- and stereospecificity.

The Key Enzyme: 15-Lipoxygenase-1 (ALOX15)

Human macrophages express two 15-lipoxygenating enzymes, ALOX15 and ALOX15B.[6][7] While both can oxygenate polyunsaturated fatty acids, ALOX15 is the key enzyme responsible for the synthesis of 17S-HpDHA from DHA, a critical step in the production of anti-inflammatory SPMs.[4][6] The expression of ALOX15 in human monocyte-derived macrophages is notably dependent on the Th2 cytokines IL-4 and IL-13.[6]

The Stereospecific Mechanism of Action

The biosynthesis of 17S-HpDHA is a stereoselective process.[8] The reaction mechanism involves the following key steps:

-

Hydrogen Abstraction: The catalytic cycle begins with the stereoselective abstraction of the pro-S hydrogen atom from the C-17 position of DHA by the non-heme iron-containing active site of 15-LOX-1.[8]

-

Radical Formation and Oxygen Insertion: This hydrogen abstraction results in the formation of a pentadienyl radical. Molecular oxygen then inserts into the C-17 position.

-

Formation of the Hydroperoxide: The final step is the formation of the 17S-hydroperoxy group, yielding 17S-HpDHA.

This precise enzymatic control ensures the production of the S-enantiomer, which is the biologically active precursor for the subsequent synthesis of D-series resolvins and protectins.[2]

Alternative Biosynthetic Routes

While 15-LOX-1 is the primary enzyme for 17S-HpDHA synthesis, it is noteworthy that under specific conditions, other enzymes can produce the 17R-epimer. In the presence of aspirin, the cyclooxygenase-2 (COX-2) enzyme becomes acetylated and gains the ability to oxygenate DHA at the C-17 position, but with the opposite stereochemistry, forming 17R-HpDHA.[8] This aspirin-triggered pathway leads to the generation of the 17R-epimeric series of resolvins.[2]

The Biological Significance of 17S-HpDHA and its Downstream Metabolites

17S-HpDHA is not merely an intermediate; it is the gateway to a family of potent bioactive lipids with profound physiological roles.

Precursor to D-Series Resolvins and Protectins

17S-HpDHA is a pivotal precursor for the biosynthesis of D-series resolvins (RvD1-RvD6) and protectin D1 (PD1).[3] These molecules are instrumental in orchestrating the resolution of inflammation by, for example, inhibiting neutrophil infiltration and promoting the clearance of apoptotic cells by macrophages.[2][6]

The further metabolism of 17S-HpDHA can proceed via several pathways:

-

Formation of Dihydroxy Derivatives: A second lipoxygenation event can convert 17S-HpDHA into dihydroxy derivatives, such as 7,17S-diH(P)DHA and 10,17S-diH(P)DHA.[9][10][11]

-

Formation of an Epoxide Intermediate: 17S-HpDHA can be transformed into a 16S,17S-epoxy-docosatriene intermediate, which is then hydrolyzed to form protectin D1.[8][10]

Role in Pain and Neuroprotection

The downstream metabolites of 17S-HpDHA have demonstrated significant analgesic and neuroprotective properties.[2][12] For instance, 17-HDHA, the reduced form of 17S-HpDHA, has been shown to have analgesic effects in models of osteoarthritis and inflammatory pain.[12][13] These findings underscore the therapeutic potential of targeting this biosynthetic pathway for pain management.

Cardiovascular Effects

17S-HDHA has been identified as a potent vasodilator in coronary arteries, acting through the activation of BKCa channels in smooth muscle cells.[14] This suggests that the metabolism of DHA to 17S-HDHA may contribute to the cardiovascular benefits associated with omega-3 fatty acid consumption.[14]

Experimental Protocols and Methodologies

The study of 17S-HpDHA biosynthesis necessitates robust experimental protocols for both its synthesis and detection.

Enzymatic Synthesis of 17S-HpDHA

The controlled enzymatic synthesis of 17S-HpDHA can be achieved using purified 15-lipoxygenase. Soybean lipoxygenase (sLOX) is often used as a model enzyme for these reactions.[11][15]

Protocol for Enzymatic Synthesis of 17S-HpDHA:

-

Substrate Preparation: Prepare a solution of DHA in a suitable buffer, such as sodium borate buffer (pH 9.0).

-

Enzyme Reaction: Add purified 15-lipoxygenase (e.g., soybean lipoxygenase) to the DHA solution. The reaction can be carried out at room temperature with gentle stirring.

-

Reaction Quenching: After a defined incubation period, quench the reaction by adding a solvent such as methanol or by acidifying the mixture.

-

Extraction: Extract the lipid products using a suitable organic solvent, such as ethyl acetate or dichloromethane.[16]

-

Purification: The synthesized 17S-HpDHA can be purified using chromatographic techniques like High-Performance Liquid Chromatography (HPLC).[16]

Lipoxygenase Activity Assay

Determining the activity of lipoxygenase is crucial for studying the kinetics and regulation of 17S-HpDHA biosynthesis. A common method involves spectrophotometrically monitoring the formation of the conjugated diene system in the product.[17]

Colorimetric Lipoxygenase Activity Assay Protocol:

-

Reagent Preparation:

-

Prepare a substrate solution of linoleic acid (a common LOX substrate) in buffer.

-

Prepare the enzyme extract or purified enzyme solution.

-

-

Assay Procedure:

-

In a cuvette or microplate well, combine the assay buffer and the substrate solution.

-

Initiate the reaction by adding the enzyme sample.

-

Monitor the increase in absorbance at 234 nm over time using a spectrophotometer.

-

-

Calculation of Activity: The rate of change in absorbance is directly proportional to the lipoxygenase activity.

For more specific and sensitive quantification, fluorometric assay kits are also commercially available.[18]

Detection and Quantification of 17S-HpDHA

The analysis of 17S-HpDHA and its metabolites is typically performed using liquid chromatography-mass spectrometry (LC-MS).

LC-MS/MS Analysis Protocol:

-

Sample Preparation: Extract lipids from the biological sample using a suitable method (e.g., solid-phase extraction).

-

Chromatographic Separation: Separate the lipid extracts using reverse-phase HPLC. A typical mobile phase might consist of a gradient of methanol/water/acetic acid.[8]

-

Mass Spectrometric Detection: Detect and quantify the analytes using a mass spectrometer operating in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.

Visualization of the Biosynthetic Pathway and Experimental Workflow

To provide a clearer understanding of the processes described, the following diagrams illustrate the biosynthetic pathway of 17S-HpDHA and a typical experimental workflow for its analysis.

Caption: Biosynthetic pathway from DHA to 17S-HpDHA and its downstream pro-resolving mediators.

Caption: A typical experimental workflow for the analysis of 17S-HpDHA from biological samples.

Quantitative Data Summary

The following table summarizes key quantitative parameters related to the enzymes involved in the metabolism of DHA.

| Enzyme | Substrate | Product(s) | Key Kinetic Parameters/Observations |

| 15-Lipoxygenase-1 (h15-LOX-1) | DHA | 17S-HpDHA, 14S-HpDHA | Primarily generates the ω-6 product (17S-HpDHA).[16] |

| 12-Lipoxygenase (h12-LOX) | DHA | 14S-HpDHA | Has a significantly higher catalytic efficiency (kcat/KM) for converting DHA to 14S-HpDHA compared to h15-LOX-1.[16] |

| Aspirin-acetylated COX-2 | DHA | 17R-HpDHA | Switches the stereochemistry of oxygenation to form the R-epimer.[8] |

Conclusion and Future Directions

The biosynthesis of 17S-HpDHA from DHA by 15-lipoxygenase-1 represents a critical control point in the production of potent pro-resolving lipid mediators. A thorough understanding of this pathway, from its enzymatic mechanism to the biological functions of its products, is paramount for the development of novel therapeutic strategies for a host of inflammatory diseases. Future research should continue to explore the regulation of 15-LOX-1 expression and activity, as well as the intricate downstream signaling networks initiated by the 17S-HpDHA-derived SPMs. The development of more specific and potent modulators of this pathway holds immense promise for the future of medicine.

References

-

Gotoh, Y., et al. (2018). Synthesis of the 16S,17S-epoxy-Protectin Intermediate in the Biosynthesis of Protectins by Human Macrophages. PubMed Central. [Link]

-

Sampaio, S. Z., et al. (2021). Resolvins, Protectins, and Maresins: DHA-Derived Specialized Pro-Resolving Mediators, Biosynthetic Pathways, Synthetic Approaches, and Their Role in Inflammation. MDPI. [Link]

-

Vannice, J. C., et al. (2014). Analysis of 12/15-lipoxygenase metabolism of EPA and DHA with special attention to authentication of docosatrienes. PubMed Central. [Link]

-

Kutzner, L., et al. (2017). Biosynthesis of the Maresin Intermediate, 13S,14S-Epoxy-DHA, by Human 15-Lipoxygenase and 12-Lipoxygenase and Its Regulation through Negative Allosteric Modulators. National Institutes of Health. [Link]

-

Serhan, C. N. (2014). Biosynthesis of PD1. 17 S -Hydroperoxy-DHA, generated by oxygenation of DHA... ResearchGate. [Link]

-

Lee, H. N., et al. (2020). Resolvin D series biosynthetic pathway. DHA is converted into 17S-HpDHA... ResearchGate. [Link]

-

Bio-Techne. (n.d.). Lipoxygenase Activity Assay Kit (Colorimetric) NBP3-25863 Manual. Bio-Techne. [Link]

-

Musto, A. M., et al. (2011). First stereoselective total synthesis of 4(S),5(S)-oxido-17(S)-hydroxy-6(E),8(E),10(Z),13(Z),15(E),19(Z)-docosahexaenoic acid, the biosynthetic precursor of resolvins D3 and D4. PubMed Central. [Link]

-

Butovich, I. A. (2009). SP-HPLC analysis of 17(S)-HPDHA lipoxygenation products. Analytical... ResearchGate. [Link]

-

Valdes, A. M., et al. (2017). Association of the resolvin precursor 17-HDHA, but not D- or E- series resolvins, with heat pain sensitivity and osteoarthritis pain in humans. PubMed Central. [Link]

-

Minter, L. M. (2016). Impact of Epa and Dha Supplementation and 15-Lox-1 Expression On Colitis and Colitis-Associated Colorectal Cancer. DigitalCommons@TMC. [Link]

-

Butovich, I. A., et al. (2006). Dihydroxydocosahexaenoic acids of the neuroprotectin D family: synthesis, structure, and inhibition of human 5-lipoxygenase. Journal of Lipid Research. [Link]

-

protocols.io. (2020). Lipoxygenase activity determination. protocols.io. [Link]

-

Chen, P., et al. (2019). Controlled formation of mono- and dihydroxy-resolvins from EPA and DHA using soybean 15-lipoxygenase. PubMed Central. [Link]

-

Chen, G. Q., et al. (2011). Actions of 17S-Hydroxy Docosahexanoic Acid on K+ Channel Activity. National Institutes of Health. [Link]

-

P. A., et al. (2019). Regulation and Functions of 15-Lipoxygenases in Human Macrophages. Frontiers in Immunology. [Link]

-

Valdes, A. M., et al. (2017). (PDF) Association of the resolvin precursor 17-HDHA, but not D- or E- series resolvins, with heat pain sensitivity and osteoarthritis pain in humans. ResearchGate. [Link]

-

Kim, H. Y. (2011). Biochemical and Biological Functions of Docosahexaenoic Acid in the Nervous System: Modulation by Ethanol. PubMed Central. [Link]

-

P. A., et al. (2019). Regulation and Functions of 15-Lipoxygenases in Human Macrophages. PubMed Central. [Link]

Sources

- 1. Biochemical and Biological Functions of Docosahexaenoic Acid in the Nervous System: Modulation by Ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 5. First stereoselective total synthesis of 4(S),5(S)-oxido-17(S)-hydroxy-6(E),8(E),10(Z),13(Z),15(E),19(Z)-docosahexaenoic acid, the biosynthetic precursor of resolvins D3 and D4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Regulation and Functions of 15-Lipoxygenases in Human Macrophages [frontiersin.org]

- 7. Regulation and Functions of 15-Lipoxygenases in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of the 16S,17S-epoxy-Protectin Intermediate in the Biosynthesis of Protectins by Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of 12/15-lipoxygenase metabolism of EPA and DHA with special attention to authentication of docosatrienes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Dihydroxydocosahexaenoic acids of the neuroprotectin D family: synthesis, structure, and inhibition of human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Association of the resolvin precursor 17-HDHA, but not D- or E- series resolvins, with heat pain sensitivity and osteoarthritis pain in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Docosahexanoic Acid-Induced Coronary Arterial Dilation: Actions of 17S-Hydroxy Docosahexanoic Acid on K+ Channel Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Controlled formation of mono- and dihydroxy-resolvins from EPA and DHA using soybean 15-lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Biosynthesis of the Maresin Intermediate, 13S,14S-Epoxy-DHA, by Human 15-Lipoxygenase and 12-Lipoxygenase and Its Regulation through Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Lipoxygenase activity determination [protocols.io]

- 18. sigmaaldrich.com [sigmaaldrich.com]

Whitepaper: A Deep Dive into the Mechanism of Action of 17(S)-HpDHA in Immune Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

The resolution of inflammation is an active, highly orchestrated process governed by a superclass of endogenous lipid mediators known as Specialized Pro-resolving Mediators (SPMs).[1][2] Among the initial molecules generated from omega-3 fatty acids at the onset of resolution is 17(S)-hydroperoxy-docosahexaenoic acid (17(S)-HpDHA), a critical intermediate in the biosynthesis of potent pro-resolving D-series resolvins and protectins. While often viewed as a precursor, 17(S)-HpDHA and its stable derivative, 17(S)-hydroxy-docosahexaenoic acid (17(S)-HDHA), possess intrinsic bioactivity, directly modulating the function of key immune cells to dampen excessive inflammation and promote a return to homeostasis. This technical guide provides an in-depth analysis of the biosynthesis of 17(S)-HpDHA, its role as a pivotal precursor, and its direct mechanisms of action on macrophages, neutrophils, and lymphocytes. We will explore the downstream signaling pathways it influences and provide validated experimental protocols for investigating its effects, offering a comprehensive resource for researchers in immunology and drug development.

The Genesis of Resolution: Biosynthesis of 17(S)-HpDHA

The journey from a polyunsaturated fatty acid (PUFA) to a potent signaling molecule is a testament to precise enzymatic control. 17(S)-HpDHA is derived from docosahexaenoic acid (DHA), an omega-3 PUFA abundant in cell membranes.

The biosynthetic process is initiated by the release of free DHA from the membrane phospholipids, a step mediated by phospholipase A₂ (PLA₂).[3] The free DHA then serves as a substrate for lipoxygenase (LOX) enzymes. Specifically, the stereoselective oxygenation of DHA at the carbon-17 position is catalyzed by 15-lipoxygenase type I (15-LOX-1) in humans or its murine ortholog, 12/15-LOX.[4][5][6] This enzymatic action involves the abstraction of a pro-S hydrogen atom, leading to the formation of the hydroperoxy derivative, 17(S)-HpDHA.[4] This initial product is relatively unstable and is rapidly converted to its more stable alcohol form, 17(S)-HDHA, or further processed into other SPMs.[6] This conversion is a critical control point, often occurring within cells that orchestrate the resolution response, such as macrophages and epithelial cells.[3][4]

Direct Immunomodulatory Actions of 17(S)-HDHA

Beyond its precursor function, 17(S)-HDHA (the stable form of 17(S)-HpDHA) exerts direct effects on immune cells, shaping their response during the resolution phase.

Macrophages: The Conductors of Resolution

Macrophages are central to orchestrating the cleanup and repair processes that define resolution. 17(S)-HDHA directly enhances their pro-resolving functions.

-

Enhanced Phagocytosis: A hallmark of resolution is the efficient clearance of apoptotic neutrophils, cellular debris, and pathogens by macrophages (a process called efferocytosis). Studies have shown that 17(S)-HDHA significantly increases the phagocytic capacity of macrophages. [7]This action helps to remove pro-inflammatory stimuli and prevents secondary necrosis of apoptotic cells.

-

M2 Phenotype Polarization: 17(S)-HDHA promotes the polarization of macrophages from a pro-inflammatory M1 phenotype towards an anti-inflammatory, pro-resolving M2 phenotype. [7]This shift is characterized by a decrease in the expression of M1 markers like TNF-α and inducible nitric oxide synthase (iNOS), and an increase in M2 markers such as the IL-1 receptor antagonist (IL-1Ra) and Scavenger Receptor Type A. [7]* Cytokine Profile Modulation: In line with M2 polarization, 17(S)-HDHA treatment of macrophages, particularly in the presence of an inflammatory stimulus, leads to a significant reduction in the production of pro-inflammatory cytokines like TNF-α and IL-1β. [7][8]Concurrently, it can boost the production of anti-inflammatory cytokines like IL-10.

Neutrophils: Taming the First Responders

Neutrophils are the first cells to arrive at a site of injury or infection, but their prolonged presence can cause tissue damage. 17(S)-HDHA helps to control their activity and promote their clearance.

-

Inhibition of Pro-inflammatory Mediator Production: The metabolite 17-oxo-DHA, which can be formed from 17-HDHA in macrophages, has been shown to dose-dependently inhibit the production of pro-inflammatory markers in neutrophils. [9]This helps to limit the amplification of the inflammatory cascade.

-

Modulation of Adhesion and Transmigration: While direct evidence for 17(S)-HDHA is building, its parent molecule, DHA, has been shown to attenuate the expression of key adhesion molecules like CD11b on neutrophils, which is crucial for their transmigration into tissues. [10]

Lymphocytes: Bridging Innate and Adaptive Resolution

The influence of SPMs extends to the adaptive immune system. 17(S)-HDHA modulates lymphocyte function to favor a non-inflammatory, regulatory environment.

-

B-Cell Function and Antibody Production: 17(S)-HDHA has been shown to enhance the humoral immune response. [11]It upregulates B-cell activation and differentiation markers, leading to increased antibody production. [11]* Anti-inflammatory Cytokine Shift: Critically, this enhancement of B-cell function is not accompanied by an increase in pro-inflammatory signals. Instead, 17(S)-HDHA treatment increases the production of the key anti-inflammatory cytokine IL-10 by B cells, while not affecting levels of pro-inflammatory IL-6 or TNF-α. [11]This uncouples the antibody response from inflammation, a desirable feature for vaccine adjuvants and for controlling autoimmune responses.

Data Summary: Effects of 17(S)-HDHA on Immune Cells

| Immune Cell Type | Key Effect | Specific Outcome | Quantitative Change (Example) | Reference |

| Macrophages | Enhanced Phagocytosis | Increased uptake of zymosan particles | ~1.5 to 2-fold increase vs. control | [7] |

| M2 Polarization | ↓ TNF-α, iNOS gene expression | Significant decrease (p < 0.05) | [7] | |

| ↑ IL-1Ra, SR-A gene expression | Significant increase (p < 0.05) | [7] | ||

| Neutrophils | Reduced Inflammation | ↓ Pro-inflammatory marker production (by metabolite 17-oxo-DHA) | Dose-dependent inhibition | [9] |

| B-Lymphocytes | Enhanced Humoral Response | ↑ Antibody titers (in vivo, influenza model) | Significant increase vs. adjuvant alone | [11] |

| Anti-inflammatory Shift | ↑ IL-10 production | ~2-fold increase vs. control | [11] | |

| No change in TNF-α or IL-6 | No significant difference | [11] |

Signaling Pathways and Molecular Mechanisms

The pro-resolving actions of 17(S)-HDHA and its downstream metabolites are mediated through specific signaling pathways. While a unique, high-affinity receptor for 17(S)-HDHA has not yet been definitively identified, its effects are likely transduced through a combination of mechanisms, including activation of G-protein coupled receptors (GPCRs) shared with other SPMs and modulation of intracellular signaling nodes.

The downstream products of 17(S)-HpDHA, such as RvD1, are known to signal through GPCRs like GPR32 and ALX/FPR2 . [12]Activation of these receptors typically leads to:

-

Inhibition of NF-κB Signaling: A primary mechanism is the suppression of the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB). SPMs can prevent the phosphorylation and degradation of the NF-κB inhibitor, IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes (e.g., TNF-α, IL-6, COX-2). [12]2. Modulation of MAPK Pathways: SPMs can influence Mitogen-Activated Protein Kinase (MAPK) pathways, such as p38 and ERK, which are involved in regulating cytokine production and cell survival.

-

Upregulation of Phagocytosis: Receptor activation can trigger intracellular signaling cascades that reorganize the actin cytoskeleton, leading to enhanced phagocytic cup formation and increased engulfment capacity.

Experimental Protocols for Studying 17(S)-HpDHA

Investigating the bioactions of lipid mediators requires robust and validated methodologies. Here, we provide foundational protocols for assessing the core functions of 17(S)-HDHA.

Protocol 1: In Vitro Macrophage Phagocytosis Assay

This protocol assesses the effect of 17(S)-HDHA on the phagocytic capacity of macrophages using fluorescently labeled particles.

Methodology:

-

Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages in appropriate media until adherent.

-

Pre-treatment: Pre-incubate macrophages with 17(S)-HDHA (e.g., 1-100 nM) or vehicle control (e.g., ethanol) for 1 hour at 37°C. [7]3. Phagocytosis: Add fluorescently labeled zymosan particles or apoptotic cells to the macrophage cultures at a ratio of 10:1 (particles:cell). Incubate for 1-2 hours at 37°C to allow for phagocytosis.

-

Quenching: Add a quenching agent (e.g., trypan blue) to extinguish the fluorescence of non-internalized, surface-bound particles.

-

Analysis: Analyze the percentage of phagocytosing cells and the mean fluorescence intensity (MFI) per cell using flow cytometry or a fluorescence plate reader. An increase in MFI indicates enhanced phagocytosis.

Protocol 2: Measurement of 17(S)-HDHA by LC-MS/MS

Accurate quantification of 17(S)-HDHA in biological samples is crucial and is best achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). [13][14][15] Methodology:

-

Sample Collection: Collect biological samples (e.g., plasma, cell culture supernatant) and immediately add an antioxidant (e.g., BHT) and an internal standard (e.g., a deuterated analog like 17(S)-HDHA-d8).

-

Solid Phase Extraction (SPE): Perform SPE to extract lipids and remove interfering substances. A C18 column is typically used.

-

LC Separation: Inject the extracted sample onto a reverse-phase HPLC column to separate 17(S)-HDHA from other lipid isomers.

-

MS/MS Detection: Introduce the eluent into a tandem mass spectrometer operating in negative ion mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transition for 17(S)-HDHA and its internal standard.

-

Quantification: Generate a standard curve using authentic 17(S)-HDHA standard. Quantify the amount in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve. [15]

Conclusion and Therapeutic Implications

17(S)-HpDHA stands as a critical checkpoint in the resolution of inflammation. It is not merely a passive intermediate but an active signaling molecule that initiates the pro-resolving cascade. Its ability to enhance macrophage efferocytosis, promote an anti-inflammatory M2 phenotype, and steer the adaptive immune response towards a non-inflammatory state underscores its therapeutic potential. [7][11] For drug development professionals, targeting the 17(S)-HpDHA biosynthetic pathway or developing stable mimetics of 17(S)-HDHA offers a novel strategy for treating a wide range of chronic inflammatory diseases, from autoimmune disorders to cardiovascular disease and neuroinflammation. By promoting the body's own resolution programs, such therapies could offer a more nuanced and effective alternative to broad-spectrum immunosuppression. Further research into the specific receptors and downstream signaling events will undoubtedly unlock new avenues for therapeutic intervention.

References

-

Synthesis of the 16S,17S-epoxy-Protectin Intermediate in the Biosynthesis of Protectins by Human Macrophages. PubMed Central. Available at: [Link]

-

Are EPA and DHA Derivatives Involved in IBD Remission? MDPI. Available at: [Link]

-

Association of the resolvin precursor 17-HDHA, but not D- or E- series resolvins, with heat pain sensitivity and osteoarthritis pain in humans. ResearchGate. Available at: [Link]

-

The metabolism-modulating activity of IL-17 signaling in health and disease. PubMed Central. Available at: [Link]

-

14(S)-HDoHE inhibit proliferation and cytokine production of ILC2s, with pro-apoptotic effects. ResearchGate. Available at: [Link]

-

The specialized proresolving mediator 17-HDHA enhances the antibody-mediated immune response against influenza virus: A new class of adjuvant? National Institutes of Health. Available at: [Link]

-

Omega-6 docosapentaenoic acid-derived resolvins and 17-hydroxydocosahexaenoic acid modulate macrophage function and alleviate experimental colitis. PubMed. Available at: [Link]

-

Investigation of 17-HDHA to 17-oxo-DHA metabolism and anti-inflammatory signaling. ResearchGate. Available at: [Link]

-

The effect of docosahexaenoic acid (DHA) on expression of IL-1ß, IL-6, IL-8, and TNF-α in normal and lipopolysaccharide (LPS)-stimulated macrophages. PubMed. Available at: [Link]

-

Specialized Pro-resolving Mediators as Modulators of Immune Responses. National Institutes of Health. Available at: [Link]

-

RP-HPLC analysis of the incubation of (A) DHA and (B) 17S-HPDHA with... ResearchGate. Available at: [Link]

-

Analysis of 12/15-lipoxygenase metabolism of EPA and DHA with special attention to authentication of docosatrienes. PubMed Central. Available at: [Link]

-

Current experimental methods to investigate the impact of specialized pro-resolving lipid mediators on Sjögren's syndrome. National Institutes of Health. Available at: [Link]

-

Interleukin 17 Family Cytokines: Signaling Mechanisms, Biological Activities, and Therapeutic Implications. PubMed Central. Available at: [Link]

-

Resolvins and Protectins in Inflammation-Resolution. National Institutes of Health. Available at: [Link]

-

Analysis of 12/15-lipoxygenase metabolism of EPA and DHA with special attention to authentication of docosatrienes. PubMed. Available at: [Link]

-

Association of the resolvin precursor 17-HDHA, but not D- or E- series resolvins, with heat pain sensitivity and osteoarthritis pain in humans. PubMed Central. Available at: [Link]

-

Science Review: Specialized Pro-Resolving Mediators. Metagenics Institute. Available at: [Link]

-

Docosahexaenoic Acid Modulates NK Cell Effects on Neutrophils and Their Crosstalk. National Institutes of Health. Available at: [Link]

-

De novo fatty acid synthesis controls the fate between regulatory T and T helper 17 cells. Nature. Available at: [Link]

-

Phagocytosis of primary human macrophages is elevated by ex vivo supplementation with n-3 PUFA Rebecca Kirchhoff, Michel André. bioRxiv. Available at: [Link]

-

Oxidative Stress and Lipid Mediators Modulate Immune Cell Functions in Autoimmune Diseases. MDPI. Available at: [Link]

-

Effect of EPA and DHA on cytokine production of Th cells (CD3 + CD4 +). ResearchGate. Available at: [Link]

-

Docosahexaenoic acid impacts macrophage phenotype subsets and phagolysosomal membrane permeability with particle exposure. National Institutes of Health. Available at: [Link]

-

Physiological concentrations of short-chain fatty acids induce the formation of neutrophil extracellular traps in vitro. PubMed Central. Available at: [Link]

-

Bioactive lipid signaling and lipidomics in macrophage polarization: Impact on inflammation and immune regulation. Frontiers Media. Available at: [Link]

-

Signaling Pathways Involved in the Effects of Different Fatty Acids on Interleukin-2 Induced Human Lymphocyte Proliferation. Longdom Publishing. Available at: [Link]

-

Specialized Pro-resolving Mediators (SPMs): The Resolution of Inflammation. Genetic Lifehacks. Available at: [Link]

-

Lipid mediators in immune regulation and resolution. National Institutes of Health. Available at: [Link]

-

The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses. ResearchGate. Available at: [Link]

-

The Multifaceted Functions of Neutrophils. PubMed Central. Available at: [Link]

-

Signal transduction pathways and transcriptional regulation in Th17 cell differentiation. PubMed Central. Available at: [Link]

-

Specialized pro-resolving mediators as modulators of immune responses. PubMed. Available at: [Link]

-

New Insights into the Regulation of Neutrophil NADPH Oxidase Activity in the Phagosome: A Focus on the Role of Lipid and Ca2+ Signaling. PubMed Central. Available at: [Link]

-

Lipid mediators in immune reactions (PP-106). Oxford Academic. Available at: [Link]

-

Other signaling pathways that contribute to lymphocyte behavior. National Center for Biotechnology Information. Available at: [Link]

-

The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses. PubMed Central. Available at: [Link]

-

Specialized pro-resolving mediators – Knowledge and References. Taylor & Francis Online. Available at: [Link]

-

Emerging role of 12/15-Lipoxygenase (ALOX15) in human pathologies. PubMed Central. Available at: [Link]

Sources

- 1. Specialized Pro-resolving Mediators as Modulators of Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Specialized pro-resolving mediators as modulators of immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Current experimental methods to investigate the impact of specialized pro-resolving lipid mediators on Sjögren’s syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of the 16S,17S-epoxy-Protectin Intermediate in the Biosynthesis of Protectins by Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Emerging role of 12/15-Lipoxygenase (ALOX15) in human pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Omega-6 docosapentaenoic acid-derived resolvins and 17-hydroxydocosahexaenoic acid modulate macrophage function and alleviate experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effect of docosahexaenoic acid (DHA) on expression of IL-1ß, IL-6, IL-8, and TNF-α in normal and lipopolysaccharide (LPS)-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Docosahexaenoic Acid Modulates NK Cell Effects on Neutrophils and Their Crosstalk - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The specialized proresolving mediator 17-HDHA enhances the antibody-mediated immune response against influenza virus: Anew class of adjuvant? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Association of the resolvin precursor 17-HDHA, but not D- or E- series resolvins, with heat pain sensitivity and osteoarthritis pain in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 15. caymanchem.com [caymanchem.com]

An In-depth Technical Guide on the Endogenous Production of 17S-HpDHA in the Murine Brain

For Researchers, Scientists, and Drug Development Professionals

Abstract

17S-hydroperoxy-docosahexaenoic acid (17S-HpDHA) is a pivotal bioactive lipid mediator precursor, enzymatically generated from docosahexaenoic acid (DHA). Within the intricate landscape of the murine brain, 17S-HpDHA serves as the initial intermediate in the biosynthesis of specialized pro-resolving mediators (SPMs), including resolvins of the D-series and protectins. These molecules are instrumental in orchestrating the resolution of inflammation and promoting tissue repair, particularly in the context of neuroinflammation and neurodegenerative diseases. This technical guide provides a comprehensive overview of the endogenous production of 17S-HpDHA in the murine brain, detailing the biosynthetic pathway, key enzymatic players, and cellular sources. Furthermore, this guide offers detailed, field-proven methodologies for the extraction, purification, and quantification of 17S-HpDHA from murine brain tissue, empowering researchers to accurately investigate its role in neurological health and disease.

Introduction: The Significance of 17S-HpDHA in Neurobiology

Docosahexaenoic acid (DHA) is an omega-3 polyunsaturated fatty acid highly enriched in the central nervous system, where it is a critical component of neuronal membranes.[1][2] Beyond its structural role, DHA is the precursor to a cascade of potent signaling molecules that actively regulate inflammatory processes.[3][4] The initial and rate-limiting step in the conversion of DHA to many of these anti-inflammatory and pro-resolving mediators is its oxygenation to 17S-HpDHA.

17S-HpDHA is the precursor to both D-series resolvins and protectins, including the well-characterized neuroprotectin D1 (NPD1).[1][5] These downstream mediators have demonstrated profound protective effects in various models of neurological disorders by attenuating neuroinflammation, inhibiting leukocyte infiltration, and promoting neuronal survival.[6][7][8] Consequently, understanding the dynamics of endogenous 17S-HpDHA production in the murine brain is paramount for elucidating the mechanisms of neuroprotection and for the development of novel therapeutic strategies targeting the resolution of inflammation in the CNS.[9]

The Biosynthetic Pathway of 17S-HpDHA in the Murine Brain

The endogenous synthesis of 17S-HpDHA is a multi-step process initiated by the release of its precursor, DHA, from membrane phospholipids. This is followed by a stereospecific oxygenation reaction catalyzed by a lipoxygenase enzyme.

Liberation of DHA from Membrane Phospholipids

Under basal conditions, DHA is predominantly esterified within the phospholipid bilayers of cellular membranes. In response to various stimuli, such as ischemia, excitotoxicity, or inflammatory insults, phospholipase A2 (PLA2) enzymes are activated.[6][7] PLA2 cleaves the ester bond at the sn-2 position of phospholipids, releasing free DHA into the cytoplasm and making it available for subsequent enzymatic conversion.[6]

The Role of 12/15-Lipoxygenase (12/15-LOX)

The key enzyme responsible for the conversion of free DHA to 17S-HpDHA in the murine brain is 12/15-lipoxygenase (12/15-LOX).[10][11] This enzyme catalyzes the stereospecific insertion of molecular oxygen at the carbon-17 position of DHA, forming the hydroperoxy derivative, 17S-HpDHA. The expression and activity of 12/15-LOX are upregulated in the brain under pathological conditions, such as stroke and neuroinflammation, suggesting a responsive mechanism to injury.[10][12]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Specialized pro-resolving mediators - Wikipedia [en.wikipedia.org]

- 3. Frontiers | The mechanisms of specialized pro-resolving mediators in pain relief: neuro-immune and neuroglial regulations [frontiersin.org]

- 4. Neuroprotective effects of DHA-derived peroxidation product 4(RS)-4-F4t-neuroprostane on microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Docosahexaenoic Acid-Derived Neuroprotectin D1 Induces Neuronal Survival via Secretase- and PPARγ-Mediated Mechanisms in Alzheimer's Disease Models | PLOS One [journals.plos.org]

- 6. Neuroprotectin D1 (NPD1): a DHA-derived mediator that protects brain and retina against cell injury-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. In Vitro Biosynthetic Pathway Investigations of Neuroprotectin D1 (NPD1) and Protectin DX (PDX) by Human 12-Lipoxygenase, 15-Lipoxygenase-1, and 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Frontiers | 12/15-lipoxygenase inhibition attenuates neuroinflammation by suppressing inflammasomes [frontiersin.org]

- 11. 12/15 Lipoxygenase as a Therapeutic Target in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

17(S)-HpDHA: A Keystone in the Resolution of Neuroinflammation and a Beacon for Neuroprotection

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Neuroinflammation, a double-edged sword in the central nervous system (CNS), is a critical component in the pathogenesis of a spectrum of neurological disorders. While acute inflammation is a protective response, its chronic persistence inflicts collateral damage, leading to neuronal dysfunction and demise. The resolution of inflammation is an active, coordinated process, orchestrated by a superfamily of specialized pro-resolving mediators (SPMs). Among the precursors to these potent signaling lipids is 17(S)-hydroperoxydocosahexaenoic acid (17S-HpDHA), a key intermediate derived from the omega-3 fatty acid docosahexaenoic acid (DHA). This technical guide provides a comprehensive exploration of the pivotal role of 17S-HpDHA in mitigating neuroinflammation and fostering neuroprotection. We delve into its biosynthesis, its conversion into downstream effectors, and the intricate signaling pathways it modulates. This document is designed to serve as a foundational resource for researchers and drug development professionals aiming to harness the therapeutic potential of 17S-HpDHA and its derivatives in the context of neurological diseases.

The Genesis of a Pro-Resolving Precursor: Biosynthesis and Metabolism of 17(S)-HpDHA

The journey from the essential fatty acid DHA to the bioactive 17S-HpDHA is a tightly regulated enzymatic process, primarily initiated in response to cellular stress or injury. DHA, abundantly present in neuronal cell membranes, is the substrate for lipoxygenase (LOX) enzymes.[1]

The stereospecific conversion of DHA to 17S-HpDHA is predominantly catalyzed by 15-lipoxygenase (15-LOX).[2] This enzymatic reaction involves the abstraction of a hydrogen atom from the C-17 position of DHA, followed by the insertion of molecular oxygen.

1.1. The Metabolic Fate of 17(S)-HpDHA: A Branching Path to Potent Resolvers

17S-HpDHA is a transient intermediate with a critical branching point in its metabolic cascade, leading to the formation of two major families of SPMs: the D-series resolvins and the protectins.

-

Protectins: 17S-HpDHA is the direct precursor to Neuroprotectin D1 (NPD1), a potent neuroprotective molecule.[3][4] The conversion involves the formation of an epoxide intermediate.[2]

-

D-Series Resolvins: 17S-HpDHA also serves as the precursor for the D-series resolvins (RvD1-RvD6).

The following diagram illustrates the biosynthetic pathway from DHA to 17S-HpDHA and its subsequent conversion to downstream specialized pro-resolving mediators.

Caption: Biosynthesis of 17S-HpDHA from DHA and its downstream mediators.

Taming the Fire: 17(S)-HpDHA's Role in Attenuating Neuroinflammation

Neuroinflammation is characterized by the activation of resident immune cells of the CNS, primarily microglia and astrocytes, and the subsequent release of a barrage of pro-inflammatory mediators, including cytokines and chemokines.[5] 17S-HpDHA and its derivatives have demonstrated profound anti-inflammatory effects in various models of neuroinflammation.

2.1. In Vivo Evidence: The LPS-Induced Neuroinflammation Model

A widely utilized preclinical model to investigate neuroinflammation involves the intracerebroventricular (ICV) injection of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[6] This challenge elicits a robust inflammatory response in the brain.

Studies have shown that ICV infusion of 17S-HpDHA significantly attenuates the LPS-induced expression of key neuroinflammatory markers in the hippocampus.[5] These markers include:

-

Interleukin-1β (IL-1β): A pivotal pro-inflammatory cytokine.

-

Chemokine (C-C motif) ligand 3 (CCL3): A chemokine involved in the recruitment of immune cells.

-

Glial Fibrillary Acidic Protein (GFAP): A marker of astrogliosis, a reactive state of astrocytes.

Table 1: Effect of ICV Infusion of 17(S)-HpDHA on LPS-Induced Neuroinflammatory Gene Expression in Mouse Hippocampus

| Treatment Group | IL-1β (Fold Change vs. Control) | CCL3 (Fold Change vs. Control) | GFAP (Fold Change vs. Control) |

| LPS + Vehicle | ~15-20 | ~10-15 | ~2-3 |

| LPS + 17(S)-HpDHA (1µg) | Significantly Reduced | Significantly Reduced | Significantly Reduced |

Note: The values presented are approximations based on published data and are intended to be illustrative. Actual values may vary depending on the specific experimental conditions.[5]

2.2. Cellular Mechanisms of Action: Dampening the Inflammatory Cascade

The anti-inflammatory actions of 17S-HpDHA and its downstream mediators are multifaceted, targeting key signaling pathways that drive the inflammatory response.

-

Inhibition of NF-κB Signaling: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory gene expression.[7][8] Upon activation by inflammatory stimuli like LPS, the p65 subunit of NF-κB translocates to the nucleus and initiates the transcription of pro-inflammatory cytokines such as TNF-α and IL-6.[5] 17S-HpDHA-derived mediators have been shown to suppress the activation of NF-κB.[5]

-

Activation of Nrf2 Signaling: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that orchestrates the antioxidant and cytoprotective response.[9][10] Activation of the Nrf2 pathway leads to the expression of a battery of antioxidant enzymes and anti-inflammatory proteins.[9][10] There is evidence of crosstalk between the NF-κB and Nrf2 pathways, with Nrf2 activation often leading to the suppression of NF-κB.[11] The neuroprotective effects of 17S-HpDHA are, in part, attributed to the activation of the Nrf2 pathway.[9][10]

The following diagram illustrates the proposed signaling pathway for the anti-inflammatory effects of 17S-HpDHA and its downstream mediators.

Caption: 17S-HpDHA's anti-inflammatory signaling cascade.

Guardian of the Neuron: The Neuroprotective Actions of 17(S)-HpDHA

Beyond its anti-inflammatory prowess, 17S-HpDHA and its derivatives, particularly NPD1, exert direct neuroprotective effects, shielding neurons from apoptotic cell death.

3.1. Modulation of Apoptotic Pathways

Apoptosis, or programmed cell death, is a critical process in the removal of damaged cells. However, in neurodegenerative diseases, aberrant apoptosis contributes to neuronal loss. NPD1 has been shown to promote neuronal survival by:

-

Upregulating anti-apoptotic proteins: NPD1 increases the expression of Bcl-2 and Bcl-xL, proteins that inhibit apoptosis.[12]

-

Downregulating pro-apoptotic proteins: Conversely, NPD1 decreases the expression of Bax and Bad, proteins that promote apoptosis.[4]

These actions collectively shift the balance towards cell survival, preserving neuronal integrity in the face of insults.

3.2. Receptor-Mediated Neuroprotection

The neuroprotective effects of 17S-HpDHA's downstream mediators are initiated by their interaction with specific G-protein coupled receptors (GPCRs) on the surface of neuronal and glial cells.[13]

-

GPR37: This receptor has been identified as a receptor for NPD1, mediating its pro-resolving and neuroprotective actions.[14]

-

GPR32 and ALX/FPR2: These receptors are known to bind Resolvin D1, another key downstream product of 17S-HpDHA, transducing its anti-inflammatory and pro-resolving signals.[15][16][17]

-

ChemR23: This receptor is a target for Resolvin E1, highlighting the diverse receptor engagement of the broader family of SPMs.[11][18][19][20]

The identification of these receptors provides crucial targets for the development of novel therapeutics aimed at mimicking the neuroprotective effects of 17S-HpDHA and its metabolites.

Experimental Protocols: A Guide to Investigating 17(S)-HpDHA's Bioactions

To facilitate further research in this promising area, this section provides detailed, step-by-step methodologies for key experiments.

4.1. In Vivo Model: LPS-Induced Neuroinflammation and 17(S)-HpDHA Infusion in Mice

This protocol describes the induction of neuroinflammation using LPS and the subsequent delivery of 17S-HpDHA via intracerebroventricular infusion.

4.1.1. Materials

-

Lipopolysaccharide (LPS) from E. coli

-

17(S)-HpDHA

-

Sterile, pyrogen-free saline

-

Anesthetic (e.g., isoflurane)

-

Stereotaxic apparatus

-

Osmotic minipumps

-

Brain infusion cannulae

4.1.2. Procedure

-

Animal Preparation: Anesthetize adult male C57BL/6 mice using isoflurane.

-

Stereotaxic Surgery: Mount the anesthetized mouse in a stereotaxic frame.

-

Intracerebroventricular Injection of LPS: Inject a single dose of LPS (e.g., 10 ng in 1 µL of sterile saline) into the lateral ventricle.[21]

-

Cannula Implantation and Minipump Connection: Immediately following the LPS injection, implant a brain infusion cannula into the same ventricle. Connect the cannula to an osmotic minipump pre-filled with either vehicle (e.g., artificial cerebrospinal fluid) or 17(S)-HpDHA solution (e.g., 1 µg in the total pump volume).[5]

-

Post-Operative Care: Provide appropriate post-operative care, including analgesics and monitoring.

-

Tissue Collection: At the desired time point (e.g., 24 hours post-infusion), euthanize the mice and collect brain tissue for analysis.

4.2. In Vitro Model: LPS-Induced Inflammation in BV-2 Microglial Cells

The BV-2 murine microglial cell line is a widely used in vitro model to study neuroinflammation.[22]

4.2.1. Materials

-

BV-2 microglial cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

LPS

-

17(S)-HpDHA

-

Reagents for downstream analysis (e.g., ELISA kits, RNA extraction kits)

4.2.2. Procedure

-

Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C and 5% CO2.

-

Treatment: Seed the cells in appropriate culture plates. Pre-treat the cells with varying concentrations of 17(S)-HpDHA for a specified time (e.g., 1 hour) before stimulating with LPS (e.g., 100 ng/mL).

-

Sample Collection: After the desired incubation period (e.g., 24 hours), collect the cell culture supernatant for cytokine analysis (e.g., ELISA for TNF-α and IL-6) and the cell lysates for RNA or protein analysis.

4.3. Quantification of 17(S)-HpDHA in Brain Tissue by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of 17S-HpDHA from brain tissue.

4.3.1. Lipid Extraction (Modified Folch Method)

-

Homogenization: Homogenize frozen brain tissue in a chloroform:methanol (2:1, v/v) solution.[1]

-

Phase Separation: Add water to the homogenate to induce phase separation.

-

Collection of Organic Phase: Centrifuge the mixture and carefully collect the lower organic phase containing the lipids.

-

Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

4.3.2. LC-MS/MS Analysis

-

Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile/isopropanol with 0.1% formic acid.

-

Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) for the specific detection and quantification of 17S-HpDHA.

Table 2: Representative Quantitative Data on the Effect of Pro-resolving Mediators on Inflammatory Cytokine Production in LPS-stimulated Microglia

| Mediator | Concentration | TNF-α Reduction (%) | IL-6 Reduction (%) |

| Resolvin D1 | 10 nM | ~40-60% | ~30-50% |

| Neuroprotectin D1 | 10 nM | ~50-70% | ~40-60% |

Note: This table presents illustrative data based on the known effects of 17S-HpDHA-derived mediators. The actual percentage of reduction can vary based on experimental conditions.[3][5]

Future Directions and Therapeutic Implications

The elucidation of the pro-resolving and neuroprotective roles of 17S-HpDHA and its downstream mediators has opened new avenues for therapeutic intervention in a host of neurological disorders, including Alzheimer's disease, Parkinson's disease, stroke, and traumatic brain injury. The development of stable analogs of these lipid mediators and the identification of small molecule agonists for their receptors are promising strategies for future drug development.

Further research is warranted to fully delineate the intricate signaling networks governed by 17S-HpDHA and to translate these fundamental discoveries into clinically effective therapies for debilitating neurological diseases.

References

- Orr, S. K., Palumbo, S., Bosetti, F., Mount, H. T., & Kang, J. X. (2013). Unesterified docosahexaenoic acid is protective in neuroinflammation. Journal of neurochemistry, 127(3), 378–390.

- Bannenberg, G., Arita, M., Serhan, C. N. (2005). Endogenous n-3 PUFA-derived mediators are anti-inflammatory and proresolving.

-

Mind the Graph. (2018). Building cell signaling pathways step-by-step. [Link]

- Characterization of Inflammatory Signals in BV-2 Microglia in Response to Wnt3a. (2023). International Journal of Molecular Sciences, 24(8), 6939.

- Activation of Nrf2 and Hypoxic Adaptive Response Contribute to Neuroprotection Elicited by Phenylhydroxamic Acid Selective HDAC6 Inhibitors. (2018). ACS Chemical Neuroscience, 9(5), 894-900.

- Mukherjee, P. K., Marcheselli, V. L., Serhan, C. N., & Bazan, N. G. (2004). Neuroprotectin D1: a docosahexaenoic acid-derived docosatriene protects human retinal pigment epithelial cells from oxidative stress. Proceedings of the National Academy of Sciences, 101(22), 8491-8496.

- G-protein coupled receptors in neuroinflammation, neuropharmacology, and therapeutics. (2025). Biochemical Pharmacology, 231, 117301.

- Synthesis of the 16S,17S-epoxy-Protectin Intermediate in the Biosynthesis of Protectins by Human Macrophages. (2012). Organic Letters, 14(16), 4134-4137.

- Protocol for Primary Microglial Culture Preparation. (2016). Journal of Visualized Experiments, (117), e54930.

- Activation of Nrf2 Neuroprotective Pathways for Treatment of Parkinson's Disease: A St

- The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection. (2021).

- Intracerebroventricular administration of lipopolysaccharide induces indoleamine-2,3-dioxygenase-dependent depression-like behaviors. (2012).

- Docosahexaenoic Acid-Derived Neuroprotectin D1 Induces Neuronal Survival via Secretase- and PPARγ-Mediated Mechanisms in Alzheimer's Disease Models. (2011). PLOS ONE, 6(1), e15816.

- HNO suppresses LPS-induced inflammation in BV-2 microglial cells via inhibition of NF-κB and p38 MAPK pathways. (2016). Pharmacological Research, 111, 718-726.

- Resolvin E1/ChemR23 Protects Against Hypertension and Vascular Remodeling in Angiotensin II–Induced Hypertensive Mice. (2023). Hypertension, 80(10), 2133-2146.

- Synergistic effect of interleukin‐17 and tumour necrosis factor‐α on inflammatory response in hepatocytes through interleukin‐6‐dependent and independent pathways. (2010). Clinical & Experimental Immunology, 162(1), 151-160.

- Dose-dependent dual effects of HDAC inhibitors on glial inflammatory response. (2025).

- PRIMARY GLIA ISOLATION AND CULTURE PROTOCOL. (2024). protocols.io.

- Isolation, Purification, and Culture of Primary Murine Microglia Cells. (2014). Bio-protocol, 4(21).

-

Western Blot Protocol. (2023). YouTube. [Link]

- Neuroprotectin D1 (NPD1): a DHA-derived mediator that protects brain and retina against cell injury-induced oxidative stress. (2005).

- ChemR23, the receptor for chemerin and resolvin E1, is expressed and functional on M1 but not on M2 macrophages. (2015). The Journal of Immunology, 194(5), 2330-2337.

- Targeting microglia-Th17 feed-forward loop to suppress autoimmune neuroinflammation. (2025). Cellular & Molecular Immunology, 22(4), 311-325.

- Microglia isolation from aging mice for cell culture: A beginner's guide. (2023). Frontiers in Cellular Neuroscience, 16, 1086911.

- Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity. (2021). Frontiers in Pharmacology, 12, 731929.

- A role for docosahexaenoic acid–derived neuroprotectin D1 in neural cell survival and Alzheimer disease. (2005).

- Protocol for High-Throughput Screening of Neural Cell or Brain Tissue Protein Using a Dot-Blot Technique with Near-Infrared Imaging. (2025). Methods in Molecular Biology, 2988, 135-143.

- Detection of Serum Levels of Interleukins-17, 21, 6 and Tumor Necrosis Factor-α in Patients with Patchy Alopecia Areata and Their Association with Disease Severity. (2024). Medicina, 60(5), 785.

- Activators of Nrf2 to Counteract Neurodegenerative Diseases. (2021). Molecules, 26(15), 4485.

- In vitro IL-1 beta and TNF-alpha release from THP-1 monocytes in response to metal ions. (1998).

- LPS-induced NF-kB activation in BV2 cells. (2017).

- A Simplified Procedure for Isolation of Primary Murine Microglia. (2015). Journal of Visualized Experiments, (101), e52899.

- Accelerating the reversal of inflammatory pain with NPD1 and its receptor GPR37. (2018).

- Resolvin D1 binds human phagocytes with evidence for proresolving receptors. (2010). Proceedings of the National Academy of Sciences, 107(2), 881-886.

- Activation of Nrf2 and Hypoxic Adaptive Response Contribute to Neuroprotection Elicited by Phenylhydroxamic Acid Selective HDAC6 Inhibitors. (2018). ACS Chemical Neuroscience, 9(5), 894-900.

- ChemR23, the Receptor for Chemerin and Resolvin E1, Is Expressed and Functional on M1 but Not on M2 Macrophages. (2015). The Journal of Immunology, 194(5), 2330-2337.

-

Example of a signal transduction pathway (video). (n.d.). Khan Academy. [Link]

- IL-17A Enhances Microglial Response to OGD by Regulating p53 and PI3K/Akt Pathways with Involvement of ROS/HMGB1. (2017). Frontiers in Molecular Neuroscience, 10, 277.

- Research Progress of Microglial BV-2 in Neurodegener

- Copper-binding peptides attenuate microglia inflammation through suppression of NF-kB pathway. (2021). Molecular Nutrition & Food Research, 65(21), 2100497.

- Building cell signaling pathways step-by-step. (2018).

- Assessment of TNF-α, IL-12/23, and IL-17 in Psoriasis: Only TNF-α Reflects Clinical Response After 12 Weeks of Biologic Tre

- The resolvin D1 receptor GPR32 transduces inflammation-resolution and atheroprotection. (2021). Karolinska Institutet.

- Cell Signaling Diagram, P

- In Vitro Biosynthetic Pathway Investigations of Neuroprotectin D1 (NPD1) and Protectin DX (PDX) by Human 12-Lipoxygenase, 15-Lipoxygenase-1, and 15-Lipoxygenase-2. (2019). Biochemistry, 58(32), 3446-3456.

- Activation of the Nrf2 defense pathway contributes to neuroprotective effects of phloretin on oxidative stress injury after cerebral ischemia/reperfusion in rats. (2025).

- Lipoxin and Resolvin Receptors Transducing the Resolution of Inflammation in Cardiovascular Disease. (2018). Frontiers in Pharmacology, 9, 1273.

- Cell Signalling Pathway: Over 543 Royalty-Free Licensable Stock Illustr

Sources

- 1. researchgate.net [researchgate.net]

- 2. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Docosahexaenoic Acid-Derived Neuroprotectin D1 Induces Neuronal Survival via Secretase- and PPARγ-Mediated Mechanisms in Alzheimer's Disease Models | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Tryptanthrin Suppresses the Activation of the LPS-Treated BV2 Microglial Cell Line via Nrf2/HO-1 Antioxidant Signaling [frontiersin.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Characterization of Inflammatory Signals in BV-2 Microglia in Response to Wnt3a - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HNO suppresses LPS-induced inflammation in BV-2 microglial cells via inhibition of NF-κB and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activation of Nrf2 and Hypoxic Adaptive Response Contribute to Neuroprotection Elicited by Phenylhydroxamic Acid Selective HDAC6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation of Nrf2 Neuroprotective Pathways for Treatment of Parkinson’s Disease: A State of Art Review[v1] | Preprints.org [preprints.org]

- 11. researchgate.net [researchgate.net]

- 12. A role for docosahexaenoic acid–derived neuroprotectin D1 in neural cell survival and Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Human IL-17 and TNF-α Additively or Synergistically Regulate the Expression of Proinflammatory Genes, Coagulation-Related Genes, and Tight Junction Genes in Porcine Aortic Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Accelerating the reversal of inflammatory pain with NPD1 and its receptor GPR37 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. JCI - The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection [jci.org]

- 16. pnas.org [pnas.org]

- 17. Frontiers | Lipoxin and Resolvin Receptors Transducing the Resolution of Inflammation in Cardiovascular Disease [frontiersin.org]

- 18. Resolvin E1/ChemR23 Protects Against Hypertension and Vascular Remodeling in Angiotensin II-Induced Hypertensive Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ChemR23, the receptor for chemerin and resolvin E1, is expressed and functional on M1 but not on M2 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. Western blot in homogenised mouse brain samples [protocols.io]

- 22. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Solid-Phase Extraction of 17(S)-HpDHA

Introduction: The Critical Role of 17(S)-HpDHA in Resolution Pharmacology

17(S)-hydroperoxydocosahexaenoic acid (17(S)-HpDHA) is a pivotal bioactive lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA). As a member of the specialized pro-resolving mediators (SPMs) family, 17(S)-HpDHA is a precursor to resolvins of the D-series and protectins, which are instrumental in the active resolution of inflammation.[1][2] The burgeoning field of resolution pharmacology recognizes the therapeutic potential of these molecules in a host of inflammatory diseases.[3] Accurate and reliable quantification of 17(S)-HpDHA in biological matrices is therefore paramount for both basic research and the development of novel therapeutics.

Solid-phase extraction (SPE) has emerged as an indispensable technique for the purification and concentration of lipid mediators like 17(S)-HpDHA from complex biological samples prior to analysis by sensitive techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides a detailed, field-proven protocol for the solid-phase extraction of 17(S)-HpDHA, grounded in the principles of lipid biochemistry and chromatographic science.

Understanding the Analyte: Physicochemical Properties of 17(S)-HpDHA

A successful purification strategy hinges on a thorough understanding of the target analyte's properties. Key characteristics of 17(S)-HpDHA are summarized below:

| Property | Value | Source |

| Molecular Formula | C22H32O3 | [4] |

| Molecular Weight | 344.48 g/mol | [4] |

| Nature | Hydroperoxy fatty acid | [5] |

| Polarity | Moderately polar lipid | [6] |

| Stability | Prone to reduction and degradation | [7] |

The presence of the hydroperoxy group and the carboxylic acid moiety, combined with the long, non-polar carbon chain, dictates the choice of SPE sorbent and elution solvents. A reversed-phase approach, where a non-polar stationary phase is used with polar mobile phases, is the most effective strategy for retaining and selectively eluting 17(S)-HpDHA.

Experimental Workflow for 17(S)-HpDHA Purification

The following diagram illustrates the key stages in the solid-phase extraction of 17(S)-HpDHA from a biological sample.

Caption: Workflow for the purification of 17(S)-HpDHA.

Detailed Experimental Protocol

This protocol is optimized for the extraction of 17(S)-HpDHA from plasma. Modifications may be necessary for other biological matrices.

Materials and Reagents

-

SPE Cartridges: Reversed-phase C18 (50-100 mg) or a polymeric sorbent like Waters Oasis HLB.

-

Solvents: HPLC-grade methanol, acetonitrile, water, and hexane.

-

Acids: Formic acid or trifluoroacetic acid (TFA).

-

Internal Standard: Deuterated 17(S)-HpDHA or a related compound.

-

Antioxidant: Butylated hydroxytoluene (BHT).

-

Collection Tubes: Polypropylene tubes.

-

Equipment: SPE vacuum manifold, nitrogen evaporator.

Sample Preparation: The Foundation of Reliable Quantification

Due to the inherent instability of hydroperoxy fatty acids, meticulous sample handling is crucial to prevent artefactual oxidation and degradation.[7]

-

Sample Collection: Collect blood in tubes containing an anticoagulant (e.g., EDTA). Process immediately or store plasma at -80°C. Avoid repeated freeze-thaw cycles.

-

Internal Standard and Antioxidant Spiking: To a known volume of plasma (e.g., 500 µL), add an appropriate amount of a deuterated internal standard. This is critical for accurate quantification and to account for any sample loss during processing.[8] Also, add an antioxidant like BHT to a final concentration of 0.005% to minimize auto-oxidation.

-

Protein Precipitation: Add 2-3 volumes of ice-cold methanol. Vortex vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.

-

Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection and Acidification: Carefully collect the supernatant. Dilute with water to reduce the methanol concentration to less than 10%. Acidify the sample to a pH of approximately 3.5 with formic acid. This protonates the carboxylic acid group of 17(S)-HpDHA, enhancing its retention on the reversed-phase sorbent.

Solid-Phase Extraction Procedure (C18 Sorbent)

The following five-step protocol ensures high recovery and purity of 17(S)-HpDHA.

| Step | Solvent | Volume | Purpose |

| 1. Conditioning | Methanol | 2-3 mL | Wets the C18 sorbent and activates the stationary phase for interaction with the sample.[9] |

| 2. Equilibration | Water (pH 3.5) | 2-3 mL | Prepares the sorbent for the aqueous sample, ensuring optimal retention of the analyte.[9] |

| 3. Sample Loading | Acidified Sample Supernatant | As prepared | The sample is slowly passed through the sorbent, allowing for the hydrophobic interaction between the C18 chains and the fatty acid backbone of 17(S)-HpDHA. |

| 4. Washing | Water, followed by Hexane | 2-3 mL each | The initial water wash removes salts and other polar impurities. The subsequent hexane wash removes highly non-polar lipids, while 17(S)-HpDHA is retained. |

| 5. Elution | Methanol or Acetonitrile | 1-2 mL | A strong organic solvent disrupts the hydrophobic interactions, eluting the retained 17(S)-HpDHA.[6] |

Post-SPE Processing

-

Solvent Evaporation: The eluate is gently evaporated to dryness under a stream of nitrogen. This step concentrates the sample and removes the elution solvent, which may not be compatible with the initial mobile phase of the LC-MS/MS analysis.

-

Reconstitution: The dried residue is reconstituted in a small, precise volume (e.g., 50-100 µL) of the initial mobile phase of the LC-MS/MS system (e.g., methanol/water, 50:50 v/v).

Self-Validating System: Ensuring Protocol Trustworthiness

The integrity of this protocol is maintained through several key checkpoints:

-

Internal Standard Recovery: The recovery of the deuterated internal standard, as determined by LC-MS/MS analysis, should be consistent across samples and fall within an acceptable range (typically 80-120%). This validates the efficiency and reproducibility of the extraction process.

-

Matrix Effect Evaluation: The response of the analyte in the post-extraction spiked sample should be compared to that in a clean solvent. A significant difference may indicate ion suppression or enhancement from co-eluting matrix components, necessitating further optimization of the wash steps.

-

Process Blanks: A blank sample (e.g., water or buffer) should be run through the entire extraction and analysis process to ensure that there is no contamination from solvents, tubes, or the SPE cartridges themselves.

Quantitative Performance

The described SPE protocol, when coupled with a validated LC-MS/MS method, can achieve high recovery and sensitivity for the analysis of 17(S)-HpDHA.

| Parameter | Typical Value | Reference |

| Recovery Rate | >85% | [10][11] |

| Limit of Detection (LOD) | 1 pg on-column | [4] |

| Limit of Quantification (LOQ) | 0.03 - 5884 ng/mL (for various lipid mediators) | [12] |

| Linearity (r²) | >0.99 | [4] |

Field-Proven Insights and Troubleshooting

-

Choice of Sorbent: While C18 is a robust and widely used sorbent, for particularly complex matrices, a polymeric sorbent like Oasis HLB can offer enhanced retention of more polar lipids and may be less prone to drying out during the procedure.

-

Analyte Instability: The hydroperoxy group of 17(S)-HpDHA is susceptible to reduction to the corresponding hydroxyl derivative, 17(S)-HDHA. If both species are of interest, the extraction should be performed rapidly and at low temperatures. For some applications, a chemical reduction step (e.g., with sodium borohydride) can be employed after elution to convert all 17(S)-HpDHA to the more stable 17(S)-HDHA for analysis.[4]

-

Elution Solvent Optimization: The strength of the elution solvent can be fine-tuned to selectively elute 17(S)-HpDHA while leaving more strongly retained impurities on the cartridge. A stepwise elution with increasing concentrations of organic solvent can be employed for further fractionation.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the solid-phase extraction of 17(S)-HpDHA from biological matrices. By understanding the physicochemical properties of the analyte and adhering to the detailed steps for sample preparation, SPE, and post-extraction processing, researchers can achieve the high-quality samples necessary for accurate and reliable quantification. The successful implementation of this protocol will aid in advancing our understanding of the role of 17(S)-HpDHA in health and disease and support the development of novel resolution-based therapeutics.

References

-

Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. National Institutes of Health. Available at: [Link]

-

SPE Method Development Tips and Tricks. Agilent. Available at: [Link]

-

Rapid Quantification of Polar and Semipolar Pesticide Metabolites with Combined Online SPE and Direct Injection. Agilent. Available at: [Link]

-

A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. Waters Corporation. Available at: [Link]

-

The Development of a Specific and Sensitive LC-MS-Based Method for the Detection and Quantification of Hydroperoxy- and Hydroxydocosahexaenoic Acids as a Tool for Lipidomic Analysis. National Institutes of Health. Available at: [Link]

-

Hydroperoxidation of Docosahexaenoic Acid by Human ALOX12 and pigALOX15-mini-LOX. National Institutes of Health. Available at: [Link]

-

Development and validation of a high-performance liquid chromatography–mass spectrometric assay for the determination of 17α-hydroxyprogesterone caproate (17-OHPC) in human plasma. ResearchGate. Available at: [Link]

-

Discovery of Specialized Pro-Resolving Mediators Marks the Dawn of Resolution Physiology and Pharmacology. National Institutes of Health. Available at: [Link]

-

Metabolomics and Lipidomics. Waters Corporation. Available at: [Link]

-

Simultaneous profiling and quantification of 25 eicosanoids in human serum by ultrahigh-performance liquid chromatography coupled to tandem mass spectrometry. National Institutes of Health. Available at: [Link]

-

Targeted Lipidomics of Oxylipins (Oxygenated Fatty Acids). Waters Corporation. Available at: [Link]

-

Non-Targeted LC-MS/MS Assay for Screening Over 100 Lipid Mediators from ARA, EPA, and DHA in Biological Samples Based on Mass Spectral Fragmentations. MDPI. Available at: [Link]

-

Lipid recovery rates using solid-phase extraction and abundance correlation of fatty acid esters of hydroxy fatty acid (FAHFAs) with or without N,N-dimethylethylenediamine (DMED) derivatization. ResearchGate. Available at: [Link]

-

The Development of a Specific and Sensitive LC-MS-Based Method for the Detection and Quantification of Hydroperoxy- and Hydroxydocosahexaenoic Acids as a Tool for Lipidomic Analysis. ResearchGate. Available at: [Link]

-

Synthesis of the 16S,17S-epoxy-Protectin Intermediate in the Biosynthesis of Protectins by Human Macrophages. National Institutes of Health. Available at: [Link]

-

LipidQuan for Comprehensive and High-Throughput HILIC-based LC-MS/MS Targeted Lipid Quantitation. Waters Corporation. Available at: [Link]

-

Comparison of sample preparation methods for the quantitative analysis of eicosanoids and other oxylipins in plasma by means of LC-MS/MS. ResearchGate. Available at: [Link]

-

SFE plus C18 lipid cleanup method for selective extraction and GC/MS quantitation of polycyclic aromatic hydrocarbons in biological tissues. National Institutes of Health. Available at: [Link]

-

Specialized pro-resolving mediator network: an update on production and actions. National Institutes of Health. Available at: [Link]

-

Packed-Fiber Solid Phase-Extraction Coupled with HPLC-MS/MS for Rapid Determination of Lipid Oxidative Damage Biomarker 8-Iso-Prostaglandin F2α in Urine. Semantic Scholar. Available at: [Link]

-

Quantification of fatty acid oxidation products using online high-performance liquid chromatography tandem mass spectrometry. National Institutes of Health. Available at: [Link]

-

Preparation and the Structural Determination of Hydroperoxy Derivatives of Docosahexaenoic Acid and Other Polyunsaturates by Thermospray LC/MS. National Institutes of Health. Available at: [Link]

-

Episode 170: Charles Serhan on the use of specialized pro-resolving mediators to resolve inflammation. YouTube. Available at: [Link]

-

Lipid Analysis Workflow Using a waters_connect™ DIA UPLC/MS Workflow With Xevo™ Q-Tof G3. Waters Corporation. Available at: [Link]

-

Specialized pro-resolving mediator network: An update on production and actions. ScienceDirect. Available at: [Link]

-

Lipid Analysis Workflow Using a waters_connect™ DIA UPLC/MS Workflow With Xevo™ QTof G3. Waters Corporation. Available at: [Link]

-

Non-Targeted LC-MS/MS Assay for Screening Over 100 Lipid Mediators from ARA, EPA, and DHA in Biological Samples Based on Mass Spectral Fragmentations. ResearchGate. Available at: [Link]

-

Analyze Dietary Fatty Acids, Sterols, and Lignans with an Agilent J&W DB-5ms UI Column. Grupo Biomaster. Available at: [Link]

-